molecular formula C19H21NO2 B13921623 Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate

Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate

Cat. No.: B13921623
M. Wt: 295.4 g/mol
InChI Key: NNKKDHNJLOJDGT-PBHICJAKSA-N
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Description

Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate is a synthetic compound belonging to the azetidine class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields the desired azetidine derivative in good yields.

Industrial Production Methods

Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium. This approach allows for efficient and scalable synthesis of azetidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a versatile synthon in various chemical reactions, facilitating the formation of complex molecular architectures .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

methyl (2R,3S)-1-benzhydryl-2-methylazetidine-3-carboxylate

InChI

InChI=1S/C19H21NO2/c1-14-17(19(21)22-2)13-20(14)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3/t14-,17+/m1/s1

InChI Key

NNKKDHNJLOJDGT-PBHICJAKSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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